2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
This compound features a benzyl-substituted imidazole core linked via a thioether group to an indolin-1-yl ethanone moiety. Its synthesis likely involves multi-step functionalization of imidazole precursors, as seen in related compounds .
Properties
IUPAC Name |
2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3OS/c1-20-11-13-23(14-12-20)25-17-28-27(30(25)18-21-7-3-2-4-8-21)32-19-26(31)29-16-15-22-9-5-6-10-24(22)29/h2-14,17H,15-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXBCOGOWSUYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a novel chemical entity with potential therapeutic applications. This article discusses its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological profiles based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.6 g/mol. The structure includes an imidazole ring, a thioether linkage, and an indole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3OS |
| Molecular Weight | 405.6 g/mol |
| CAS Number | 1207026-15-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent functionalization to introduce the indole and thioether components. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
- Cell Viability Assays : The compound was tested using MTT assays, showing IC50 values in the micromolar range against several cancer cell lines.
- Mechanism of Action : Preliminary data suggest that it may induce apoptosis through the activation of caspase pathways.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
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Aldosterone Synthase (CYP11B2) : In silico studies indicate that it may act as a selective inhibitor of CYP11B2, which is implicated in various cardiovascular diseases and cancer.
- Binding Affinity : Molecular docking studies suggest strong binding interactions with the enzyme's active site, leading to potential therapeutic applications in managing hypertension and related disorders.
Study 1: Anticancer Evaluation
In a recent study published in Heliyon, researchers synthesized a series of imidazole derivatives, including our compound, and evaluated their anticancer activities. The study found that compounds with similar structural features exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of various imidazole derivatives, including our target compound. It was found that certain modifications in the structure led to improved selectivity and potency against aldosterone synthase, providing insights into designing more effective inhibitors .
Chemical Reactions Analysis
Thioether Cleavage
The sulfur atom in the thioether linkage may undergo oxidation or hydrolysis under harsh conditions:
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Oxidation : Potential conversion to sulfoxide or sulfone using oxidizing agents (e.g., hydrogen peroxide).
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Hydrolysis : Acidic or basic conditions could lead to cleavage, forming disulfides or thiol derivatives.
Amide Hydrolysis
The ethanone group may react in:
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Basic conditions : Hydrolysis to carboxylic acid via nucleophilic attack.
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Acidic conditions : Potential rearrangement or decarboxylation.
Imidazole Ring Reactivity
The imidazole ring may participate in:
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Electrophilic substitution : Directed by the benzyl and p-tolyl substituents.
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Metal coordination : Interaction with transition metals for catalytic applications.
Cross-Coupling Reactions
The indolin-1-yl moiety may enable:
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Palladium-catalyzed couplings : Formation of new carbon-heteroatom bonds.
Stability and Reactivity
| Property | Behavior | Relevant Conditions |
|---|---|---|
| Thermal stability | Moderate stability | Degradation at high temperatures (>200°C) |
| Oxidative stability | Susceptible to oxidation | Strong oxidants (e.g., KMnO₄) |
| Hydrolytic stability | Limited stability | Acidic/basic solutions, prolonged exposure |
Biological Implications
The compound’s structural features suggest potential biological activity:
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Imidazole-Based Derivatives
(a) 1-Benzyl-2-(Methylthio)-imidazole-5-ketone ()
- Structure: Lacks the indolin-1-yl ethanone and p-tolyl groups but shares the benzyl-imidazole-thioether backbone.
- Function: Serves as an intermediate in L-histidine synthesis. The methylthio group is less sterically hindered than the target compound’s indolinyl ethanone, suggesting divergent reactivity .
(b) S1P-S1PR1 Inhibitors ()
- Example: (E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone Oxime (LX2931).
- Comparison : Contains an imidazole ring but replaces the benzyl and p-tolyl groups with a tetrahydroxybutyl chain. Demonstrates anti-inflammatory activity via lymphocyte sequestration, highlighting the role of imidazole substituents in modulating immune responses .
(c) 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-Bromobenzoate ()
Tabulated Comparison of Key Compounds
Q & A
Q. What are the established synthetic routes for preparing 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone?
A common approach involves nucleophilic substitution at the thioether position. For example, reacting a chlorinated ethanone precursor (e.g., 1-(indolin-1-yl)-2-chloroethanone) with a thiol-containing imidazole derivative (e.g., 1-benzyl-5-(p-tolyl)-1H-imidazole-2-thiol) in the presence of a base like potassium carbonate. This method, adapted from similar ethanone syntheses, typically uses polar aprotic solvents (e.g., dioxane) under reflux (16–24 hours) . Microwave-assisted synthesis (30–60 seconds) may enhance reaction efficiency, as demonstrated for analogous imidazole-indole hybrids .
Q. How can the structure of this compound be validated post-synthesis?
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD): Software like SHELXL or OLEX2 is used for refinement, leveraging crystallographic data (e.g., R-factor < 0.05) to confirm bond lengths and angles .
- Spectroscopy:
- 1H/13C NMR: Peaks for the benzyl (δ ~4.5–5.0 ppm, -CH2-), p-tolyl (δ ~2.3 ppm, -CH3), and indoline moieties (δ ~6.5–7.5 ppm, aromatic protons) are diagnostic .
- IR: Stretching vibrations for C=O (~1735 cm⁻¹) and C-S-C (~1030 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of substituted imidazole-thioether derivatives?
Regioselectivity in imidazole functionalization can be controlled by:
- Protecting groups: Temporarily blocking reactive sites (e.g., indoline nitrogen) to direct substitution to the imidazole-2-thiol position.
- Metal-mediated coupling: Palladium catalysts for C-S bond formation, minimizing side reactions.
- Mechanistic studies: Monitoring reaction intermediates via LC-MS or in situ NMR to optimize conditions. highlights the use of TDAE methodology to achieve selective alkylation of imidazole derivatives .
Q. How can conflicting NMR or crystallographic data be resolved during structural analysis?
Contradictions may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Mitigation strategies include:
- Variable-temperature NMR: To identify exchange broadening or shifting peaks caused by conformational flexibility.
- High-resolution crystallography: Collecting data at low temperatures (e.g., 90 K) to reduce thermal motion artifacts .
- Computational modeling: DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental data .
Q. What are the redox stability profiles of this compound under experimental conditions?
The thioether and imidazole moieties are susceptible to oxidation. Stability assays should include:
- Oxidative stress tests: Exposure to H2O2 or m-CPBA to assess formation of sulfoxide/sulfone derivatives .
- pH-dependent studies: The indoline nitrogen may protonate in acidic conditions, altering solubility and reactivity.
- Accelerated degradation studies: HPLC monitoring under heat/light to identify degradation pathways .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
